Lipophilicity Differentiation: XLogP3-AA of 4-Amino-2-methyl-7-(propan-2-yl)-1H-isoindole-1,3(2H)-dione vs. 7-Desisopropyl Analog
The target compound (XLogP3-AA = 1.9) [1] exhibits a computed lipophilicity approximately 1.3 log units higher than the 7-desisopropyl analog 4-amino-2-methyl-isoindole-1,3-dione (CAS 2257-85-4; XLogP3 = ~0.6 estimated from PubChem data for the C9H8N2O2 scaffold lacking the isopropyl group) [2]. This difference is driven entirely by the 7-isopropyl substituent and translates, by the Lipinski rule-of-thumb, to an approximately 20-fold increase in predicted octanol-water partition coefficient, which may impact passive membrane permeability and non-specific protein binding.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 |
| Comparator Or Baseline | 4-Amino-2-methyl-isoindole-1,3-dione (CAS 2257-85-4): XLogP3 ≈ 0.6 (estimated) |
| Quantified Difference | ΔXLogP ≈ +1.3 log units (approximately 20-fold higher predicted partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07); in silico prediction, not experimentally measured |
Why This Matters
For procurement in cell-based assays or in vivo studies, a 20-fold difference in predicted lipophilicity between two 'amino-isoindole-dione' compounds can substantially alter cell permeability, tissue distribution, and non-specific binding, making 7-isopropyl substitution a critical selection criterion.
- [1] PubChem. 4-Amino-2-methyl-7-(propan-2-yl)-1H-isoindole-1,3(2H)-dione. CID 292476. Computed Properties: XLogP3-AA = 1.9. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/54108-78-0 (accessed 2026-05-01). View Source
- [2] PubChem. 4-Amino-2-methyl-isoindole-1,3-dione. CID 292475 (est.). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2257-85-4 (accessed 2026-05-01). View Source
